molecular formula C17H16O3 B5779413 4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one

Cat. No.: B5779413
M. Wt: 268.31 g/mol
InChI Key: AGQYICQAZWPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of oxygen-containing heterocycles. It is a derivative of chromanone, which is a significant structural entity in medicinal chemistry due to its broad variety of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with various organic halides in the presence of dry DMF (dimethylformamide) and TEA (triethylamine) at 70°C . The completion of the reaction is monitored by TLC (thin-layer chromatography).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like DMF or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-chromanone: A closely related compound with similar structural features.

    4-methyl-2-oxo-2H-chromen-7-yl: Another derivative with comparable biological activities.

Uniqueness

What sets 4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-10(2)19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQYICQAZWPZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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